molecular formula C23H20F3N3O5S2 B8117568 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate

2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate

Cat. No.: B8117568
M. Wt: 539.6 g/mol
InChI Key: HNLBMPGBRBKIQV-UHFFFAOYSA-N
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Description

2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a pyridine ring, and a trifluoroacetate group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate typically involves multiple steps, including the formation of the naphthalene and pyridine rings, followed by the introduction of the thioether and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)acetamide
  • 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-N-(methylsulfonyl)propionamide

Uniqueness

The uniqueness of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methyl-N-(methylsulfonyl)propanamide 2,2,2-trifluoroacetate lies in its specific structural features, such as the trifluoroacetate group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methyl-N-methylsulfonylpropanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2.C2HF3O2/c1-21(2,20(25)24-29(3,26)27)28-19-10-11-23-13-18(19)17-9-8-14(12-22)15-6-4-5-7-16(15)17;3-2(4,5)1(6)7/h4-11,13H,1-3H3,(H,24,25);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLBMPGBRBKIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NS(=O)(=O)C)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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